molecular formula C9H10Cl2FNO B13595090 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

Katalognummer: B13595090
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: XIMLMUVDKISLGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of amino, dichloro, and fluorophenyl groups attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-5-fluorobenzene with an appropriate amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the dichloro and fluorophenyl groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
  • 2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

Comparison: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is unique due to the presence of the amino group at the first position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H10Cl2FNO

Molekulargewicht

238.08 g/mol

IUPAC-Name

1-amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10Cl2FNO/c1-9(14,4-13)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3

InChI-Schlüssel

XIMLMUVDKISLGD-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)(C1=CC(=C(C=C1Cl)Cl)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.